BenchChemオンラインストアへようこそ!

4-([(9H-Fluoren-9-ylmethoxy)carbonyl]amino)-3-methylbutanoic acid

Peptide synthesis SPPS building block Gamma-amino acid

4-([(9H-Fluoren-9-ylmethoxy)carbonyl]amino)-3-methylbutanoic acid (CAS 1502496-59-4) is an Fmoc-protected gamma-amino acid building block with the molecular formula C20H21NO4 and a molecular weight of 339.39 g/mol. The compound features a 3-methyl substitution on the gamma-aminobutyric acid (GABA) backbone, introducing a chiral center absent in the unsubstituted analog Fmoc-GABA-OH.

Molecular Formula C20H21NO4
Molecular Weight 339.391
CAS No. 1502496-59-4
Cat. No. B2853926
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-([(9H-Fluoren-9-ylmethoxy)carbonyl]amino)-3-methylbutanoic acid
CAS1502496-59-4
Molecular FormulaC20H21NO4
Molecular Weight339.391
Structural Identifiers
SMILESCC(CC(=O)O)CNC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
InChIInChI=1S/C20H21NO4/c1-13(10-19(22)23)11-21-20(24)25-12-18-16-8-4-2-6-14(16)15-7-3-5-9-17(15)18/h2-9,13,18H,10-12H2,1H3,(H,21,24)(H,22,23)
InChIKeyFJQMOICNHNBVMZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





4-([(9H-Fluoren-9-ylmethoxy)carbonyl]amino)-3-methylbutanoic acid (CAS 1502496-59-4): Product Baseline for Research and Industrial Sourcing


4-([(9H-Fluoren-9-ylmethoxy)carbonyl]amino)-3-methylbutanoic acid (CAS 1502496-59-4) is an Fmoc-protected gamma-amino acid building block with the molecular formula C20H21NO4 and a molecular weight of 339.39 g/mol . The compound features a 3-methyl substitution on the gamma-aminobutyric acid (GABA) backbone, introducing a chiral center absent in the unsubstituted analog Fmoc-GABA-OH [1]. Commercial specifications typically indicate a purity of 95% , positioning this compound as a specialty research chemical for solid-phase peptide synthesis (SPPS) and medicinal chemistry applications .

Why Fmoc-GABA-OH, Fmoc-β-homovaline, or Other In-Class Analogs Cannot Simply Replace 4-([(9H-Fluoren-9-ylmethoxy)carbonyl]amino)-3-methylbutanoic acid


While Fmoc-protected amino acids share a common protecting group strategy, substituting the target compound with its closest analog Fmoc-GABA-OH (CAS 116821-47-7) introduces a fundamental structural change: the loss of the 3-methyl substituent eliminates the chiral center and reduces backbone steric bulk, which directly impacts peptide secondary structure propensity and proteolytic stability [1]. Conversely, Fmoc-β-homovaline (CAS 172695-33-9) shifts the amino group from the gamma- to the beta-position, altering backbone length and hydrogen-bonding geometry in the final peptide . The N-methylated analog Fmoc-N-Me-Abu(4)-OH (CAS 221124-57-8) introduces a tertiary amide that restricts conformational flexibility through a fundamentally different mechanism. These structural differences are not interchangeable—each yields peptides with distinct conformational, biological, and physicochemical profiles, as demonstrated by systematic studies on backbone substitution in Fmoc-gamma-amino acids [2].

Quantitative Differentiation Evidence: 4-([(9H-Fluoren-9-ylmethoxy)carbonyl]amino)-3-methylbutanoic acid vs. Closest Comparators


Molecular Weight Differentiation from Unsubstituted Fmoc-GABA-OH

The target compound (C20H21NO4, MW 339.39 g/mol) carries an additional methyl group at the 3-position relative to Fmoc-GABA-OH (C19H19NO4, MW 325.36 g/mol), resulting in a molecular weight increase of 14.03 g/mol (+4.3%) . This mass difference, while modest, is analytically significant for LC-MS characterization of coupling products and for distinguishing the compound from its des-methyl analog during quality control of peptide intermediates . Furthermore, the added methyl group is predicted to increase LogP by approximately 0.4–0.5 units relative to Fmoc-GABA-OH (LogP 3.78), yielding an estimated LogP of ~4.2–4.3 for the target compound .

Peptide synthesis SPPS building block Gamma-amino acid

Chirality-Enabled Stereochemical Control vs. Achiral Fmoc-GABA-OH

The target compound contains a chiral center at the 3-position of the butanoic acid backbone, which is absent in Fmoc-GABA-OH and Fmoc-N-Me-Abu(4)-OH. The free amino acid 4-amino-3-methylbutanoic acid (3-methyl-GABA) has been synthesized in both (R)- and (S)-enantiomeric forms via chemoenzymatic resolution using pig liver esterase, achieving high enantiomeric purity [1]. The (R)-enantiomer has been reported to exhibit stereoselective activation of L-glutamic acid decarboxylase (GAD), whereas the (S)-enantiomer shows reduced activity, demonstrating that stereochemistry at this position has direct biological consequences [2].

Stereoselective synthesis Chiral building block Peptide conformation

Gamma-Amino Acid Backbone Geometry vs. Beta-Amino Acid Comparators

The target compound belongs to the gamma-amino acid class (amino group at C4, carboxylic acid at C1), distinguishing it from beta-amino acid analogs such as Fmoc-β-homovaline (amino at C3) and Fmoc-3-amino-3-methylbutanoic acid (amino at C3, gem-dimethyl). Systematic studies on Fmoc-protected gamma-amino acids with backbone substitution have demonstrated that the position of substitution (γ2,2 vs. γ3,3 vs. γ4,4) dictates crystal conformation, π-π Fmoc-stacking interactions, and the equilibrium between monomeric and dimeric populations in solution [1]. The γ4-substituted derivatives (to which the target compound belongs, with substitution at the carbon bearing the amino group) exhibited the fastest rate of major/minor population exchange, indicative of distinct conformational dynamics [1].

Foldamer design Peptide backbone geometry Gamma-peptide

Purity Specification Benchmarking Against Commercial Fmoc-GABA-OH

Commercially, the target compound is offered at 95% purity (Leyan, Product No. 1947674) , compared to Fmoc-GABA-OH which is routinely available at ≥97.0% (HPLC), ≥96.0% (acidimetric), and ≥98% (TLC) from major suppliers such as Sigma-Aldrich (Novabiochem) . The 95% specification of the target compound reflects its status as a specialty research chemical with fewer commercial sources, whereas Fmoc-GABA-OH benefits from standardized production as a catalog building block. For SPPS applications requiring ≥99% coupling efficiency, users should verify whether 95% purity is sufficient or whether additional purification is needed before use [1].

Procurement specification SPPS grade Purity analysis

Recommended Application Scenarios for 4-([(9H-Fluoren-9-ylmethoxy)carbonyl]amino)-3-methylbutanoic acid Based on Differentiated Evidence


Synthesis of Chirally Defined Gamma-Peptide Foldamers

When designing gamma-peptide oligomers that require a defined stereochemical environment at the backbone, the 3-methyl chiral center of this compound provides a handle for conformational preorganization. Unlike achiral Fmoc-GABA-OH, the (R)- or (S)-enantiomer can be selected to bias the peptide toward specific helical or turn conformations [1]. This is particularly relevant for foldamer research where backbone chirality dictates secondary structure stability, as demonstrated in systematic studies of substituted Fmoc-gamma-amino acid derivatives [2].

Medicinal Chemistry Exploration of 3-Methyl-GABA-Containing Peptidomimetics

Given that 3-methyl-GABA (the free amino acid scaffold) is a known GABA aminotransferase activator with anticonvulsant activity and stereoselective GAD activation [1], incorporating this Fmoc-protected building block into peptide sequences allows exploration of GABAergic pharmacophores within a peptide context. The Fmoc group enables standard SPPS assembly, while the methyl substitution at C3 can influence both target binding and metabolic stability relative to unsubstituted GABA-containing peptides [1].

Analytical Method Development and Peptide Characterization

The mass difference of +14 Da relative to Fmoc-GABA-OH provides a useful isotopic-like shift for LC-MS/MS method development and for tracking incorporation of the building block during stepwise SPPS [1]. When used alongside unsubstituted Fmoc-GABA-OH in parallel syntheses, the two compounds generate peptide products that are readily distinguishable by mass spectrometry, facilitating direct comparison of the effect of 3-methyl substitution on peptide properties [2].

Quote Request

Request a Quote for 4-([(9H-Fluoren-9-ylmethoxy)carbonyl]amino)-3-methylbutanoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.